Product packaging for Z-VEID-FMK(Cat. No.:)

Z-VEID-FMK

Cat. No.: B1573885
M. Wt: 652.71
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Caspase Family and Their Role in Programmed Cell Death

Caspases, an acronym for cysteine-dependent aspartate-directed proteases, are a family of enzymes that play a critical role in mediating apoptosis and inflammation. sigmaaldrich.com These proteases are synthesized as inactive zymogens, or procaspases, which are then activated through a proteolytic cascade in response to specific cellular signals. rndsystems.com The activation of these enzymes is a hallmark of apoptosis, leading to the systematic dismantling of the cell. nih.gov

The caspase family can be broadly categorized into two main groups based on their function in apoptosis:

Initiator caspases: These include caspase-2, -8, -9, and -10. They are activated by specific signaling platforms, such as the death-inducing signaling complex (DISC) or the apoptosome, in response to extracellular or intracellular death signals. medchemexpress.com Once activated, initiator caspases cleave and activate the downstream effector caspases.

Effector caspases: This group, which includes caspase-3, -6, and -7, is responsible for the execution phase of apoptosis. rndsystems.com They cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical changes observed in apoptotic cells, such as DNA fragmentation and membrane blebbing. nih.gov

Caspase-6, the primary target of Z-VEID-FMK, is an effector caspase. While its role is less extensively characterized than that of caspase-3, it has been shown to be involved in the cleavage of key cellular proteins, including nuclear lamins, which is a critical step in the breakdown of the nuclear envelope during apoptosis. embopress.org

Fundamental Principles of Protease Inhibition in Apoptosis Research

The study of apoptosis has been greatly advanced by the use of specific protease inhibitors. These chemical tools allow researchers to block the activity of individual caspases or groups of caspases, thereby elucidating their specific functions within the apoptotic pathway. The fundamental principle behind this approach is to use a molecule that can bind to the active site of a caspase and prevent it from cleaving its natural substrates.

Specific: They should ideally target a single caspase or a small subset of caspases to allow for the dissection of individual pathways.

Cell-permeable: To be effective in cellular assays, the inhibitor must be able to cross the cell membrane to reach the cytosolic caspases.

Irreversible or reversible: Irreversible inhibitors form a covalent bond with the caspase, permanently inactivating it. Reversible inhibitors bind non-covalently and their effects can be reversed.

The development of a diverse toolkit of caspase inhibitors has been instrumental in mapping the intricate signaling networks that control apoptosis.

Classification and General Mechanism of Peptidyl Fluoromethyl Ketone Inhibitors

This compound belongs to a class of compounds known as peptidyl fluoromethyl ketones (FMKs). These are irreversible inhibitors that have been widely used to study a variety of proteases, including caspases. bio-techne.com The general structure of a peptidyl FMK inhibitor consists of three key components:

A peptide sequence: This sequence is designed to mimic the natural cleavage site of the target protease. For caspases, this typically consists of a four-amino-acid sequence with an aspartate residue at the P1 position. The specificity of the inhibitor is largely determined by the amino acids at the P2, P3, and P4 positions. For this compound, this sequence is Val-Glu-Ile-Asp.

A fluoromethyl ketone (FMK) warhead: This electrophilic group is located at the C-terminus of the peptide. It is the reactive moiety that forms a covalent bond with the cysteine residue in the active site of the caspase.

An N-terminal protecting group: A benzyloxycarbonyl (Z) group is often added to the N-terminus of the peptide to increase its hydrophobicity and enhance its cell permeability. rndsystems.com

The mechanism of inhibition by peptidyl FMKs involves the nucleophilic attack of the active site cysteine of the caspase on the carbonyl carbon of the ketone. This forms a stable thiohemiketal adduct, which effectively and irreversibly inactivates the enzyme. sigmaaldrich.com

Historical Development and Significance of this compound as a Research Tool

The development of peptidyl FMK inhibitors for caspases was a significant advancement in apoptosis research. Early work focused on creating broad-spectrum caspase inhibitors, such as Z-VAD-FMK, which could block apoptosis in a variety of cellular systems. nih.gov The history of Z-VAD-FMK, designed by Dr. Robert Smith, highlights the successful application of protease inhibitor technology to the study of apoptosis. nih.gov While initially intended for therapeutic use, its utility as a fundamental research tool became paramount. nih.gov

As the field progressed, there was a growing need for more specific inhibitors to dissect the roles of individual caspases. This led to the synthesis of a panel of peptidyl FMKs with different peptide sequences, each designed to target a specific caspase based on its known substrate specificity.

This compound was developed as a selective inhibitor for caspase-6, based on the preferred cleavage sequence of this enzyme (Val-Glu-Ile-Asp). nih.gov The identification of lamin A as a specific substrate for caspase-6, cleaved at a VEID sequence, further solidified the rationale for the design of this compound. embopress.org

The significance of this compound as a research tool lies in its ability to specifically probe the functions of caspase-6. Key research findings using this compound include:

Elucidating the role of caspase-6 in nuclear lamina breakdown: Studies have shown that this compound can prevent the cleavage of lamin A during apoptosis, demonstrating the essential role of caspase-6 in this process. embopress.org

Investigating the caspase cascade: this compound has been used to determine the position of caspase-6 activation within the broader caspase cascade. For instance, in some systems, it has been shown that caspase-6 is activated downstream of caspase-8. apexbt.com

Studying the role of caspase-6 in neurodegenerative diseases: Aberrant caspase-6 activity has been implicated in neurodegenerative disorders such as Huntington's and Alzheimer's disease. This compound has been utilized as a tool to investigate the pathological role of caspase-6 in these conditions. apexbt.com

While this compound is a potent inhibitor of caspase-6, it is important to note that like many peptide-based inhibitors, its selectivity is not absolute and it can inhibit other caspases at higher concentrations. plos.org Nevertheless, its preferential inhibition of caspase-6 has made it an invaluable tool for advancing our understanding of the specific contributions of this effector caspase to the complex process of apoptosis.

Research Findings on Caspase Inhibitors

InhibitorTarget Caspase(s)Peptide SequenceInhibition TypeKey Research Application
This compoundCaspase-6 (preferred)Val-Glu-Ile-AspIrreversibleStudying the role of caspase-6 in apoptosis and neurodegeneration. apexbt.com
Z-VAD-FMKPan-caspase (broad spectrum)Val-Ala-AspIrreversibleGeneral inhibition of apoptosis. sigmaaldrich.comnih.gov
Z-DEVD-FMKCaspase-3/7 (preferred)Asp-Glu-Val-AspIrreversibleInvestigating the roles of effector caspases-3 and -7.
Z-IETD-FMKCaspase-8 (preferred)Ile-Glu-Thr-AspIrreversibleStudying the extrinsic pathway of apoptosis. apexbt.com

Properties

Molecular Formula

C31H45FN4O10

Molecular Weight

652.71

Synonyms

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate

Origin of Product

United States

Molecular Mechanism of Action and Enzyme Specificity of Z Veid Fmk

Selective Inhibition Profile Against Caspase-6 Activity

Z-VEID-FMK is engineered to specifically target and inhibit the enzymatic activity of caspase-6, an effector caspase involved in the execution phase of apoptosis. The inhibitor's design is based on the preferred tetrapeptide recognition sequence of caspase-6, which is Val-Glu-Ile-Asp (VEID). rsc.org

The inhibitory mechanism of this compound involves its function as a cell-permeable, irreversible inhibitor. rndsystems.combio-techne.com This action is primarily attributed to the fluoromethylketone (FMK) group attached to the peptide sequence. rndsystems.com The FMK group allows the inhibitor to form an irreversible covalent bond with the catalytic cysteine residue within the active site of the caspase enzyme. promega.cominvivogen.com By binding to this critical site, this compound effectively and permanently neutralizes the protease's function. promega.comaatbio.comadooq.com

Kinetic studies quantify the efficiency and specificity of this compound. The compound demonstrates a high rate of inhibition for caspase-6. The specificity of peptide-based inhibitors is often evaluated by comparing their inhibition constants or reaction rates across different enzymes. For instance, substrates based on the VEID sequence are shown to be very selective for caspase-6 over caspase-3. rsc.org

The following table displays kinetic data for the inhibition of various caspases by a VEID-based inhibitor, illustrating its preference for caspase-6.

Caspase Isoformkobs/I [M⁻¹s⁻¹]
Caspase-32,700
Caspase-6 1,000,000
Caspase-71,100
Caspase-821,000
Caspase-920,000
Caspase-101,800
Data derived from kinetic studies on VEID-based inhibitors. rsc.org

Cross-Inhibitory Potency Towards Other Caspase Isoforms

While this compound is highly selective for caspase-6, it exhibits some degree of cross-reactivity with other caspase isoforms due to structural similarities in their substrate-binding sites.

This compound binds to caspase-3, caspase-7, and caspase-8, but with significantly lower efficiency compared to caspase-6. aatbio.com This reduced potency is a result of differences in the substrate specificity of these caspases. For example, caspase-3 and caspase-7 preferentially recognize the DEVD sequence, while caspase-8 favors the IETD sequence. rsc.orgnih.gov Consequently, while some inhibition may occur, this compound is substantially less effective against these other caspases, making it a preferred tool for studying caspase-6-specific functions. xcessbio.comapexbt.com

Structural Basis for Substrate Recognition and Inhibitor Selectivity

The selectivity of this compound for caspase-6 is determined by the specific interactions between its VEID tetrapeptide sequence and the substrate-binding groove of the enzyme. Caspases possess a catalytic cleft with subsites (S1, S2, S3, S4) that accommodate the amino acid residues (P1, P2, P3, P4) of the substrate or inhibitor. nih.gov All caspases have a stringent requirement for an aspartic acid (Asp) residue at the P1 position. nih.gov

The specificity of this compound arises from the favorable interactions of the Val, Glu, and Ile residues with the corresponding S4, S3, and S2 subsites of caspase-6. The unique shape and chemical environment of the caspase-6 active site create a preference for the VEID sequence over other sequences like DEVD (preferred by caspase-3/7) or IETD (preferred by caspase-8). rsc.orgnih.gov

Biochemical Determinants of this compound Efficacy and Cellular Permeability

The effectiveness of this compound as a research tool in cellular assays is enhanced by specific chemical modifications that improve its stability and ability to cross cell membranes.

Cell Permeability : The compound is designed as a methyl ester, a modification that facilitates its permeability across the cell membrane. adooq.com Furthermore, the N-terminus of the peptide is protected by a benzyloxycarbonyl group (abbreviated as "Z"), which increases the hydrophobicity and, consequently, the cell permeability of the inhibitor. rndsystems.comnih.gov

Enhanced Stability : The peptide backbone is O-methylated at the P1 aspartic acid position, which provides increased stability. promega.com

These biochemical features collectively ensure that this compound can effectively enter living cells and inhibit its intracellular target, caspase-6. rndsystems.comaatbio.com

Elucidating Apoptotic Pathways Using Z Veid Fmk

Interruption of DNA Fragmentation in Cellular Apoptosis

DNA fragmentation is a hallmark of the late stages of apoptosis, characterized by the cleavage of genomic DNA into nucleosomal units. Research has consistently demonstrated that Z-VEID-FMK effectively interrupts this process, highlighting the crucial role of caspase-6 in the execution of DNA degradation during cellular apoptosis. For instance, this compound has been shown to prevent the loss of DNA-binding activity and inhibit TNFα-induced DNA fragmentation apexbt.comoup.comglpbio.com. In studies involving rat corpus luteum cells, incubation with this compound, alongside other specific caspase inhibitors, resulted in a significant reduction in TNFα-induced DNA fragmentation oup.comglpbio.com. Similarly, in HepG2 cells, this compound alleviated S-(+)-ketamine-induced DNA fragmentation by 44% medchemexpress.com. Furthermore, in GM-CSF-treated eosinophils, nitric oxide (NO)-induced DNA fragmentation was entirely prevented by this compound, underscoring the essential role of caspase-6 in mediating DNA fragmentation in both induced and spontaneous eosinophil apoptosis nih.gov. These findings collectively position caspase-6, and by extension its inhibitor this compound, as a critical mediator in the terminal phase of apoptosis.

Table 1: Effect of this compound on DNA Fragmentation and Apoptosis

Apoptotic InducerCell TypeEffect of this compound on DNA Fragmentation/ApoptosisReference
TNFαLuteal cellsReduced DNA fragmentation oup.comglpbio.com
S-(+)-ketamineHepG2 cellsAlleviated DNA fragmentation by 44%; decreased apoptosis by 58% medchemexpress.com
Nitric Oxide (SNAP)EosinophilsTotally prevented DNA fragmentation nih.gov
TNFαBreast cancer cellsReduced TUNEL-positive cells from 79.8% to 19% nih.gov

Modulation of Effector Caspase Activation Cascades

Caspase-6 is classified as an effector caspase, alongside caspase-3 and caspase-7, responsible for the proteolytic cleavages that lead to cellular disassembly during apoptosis apexbt.comrndsystems.com. This compound exerts its influence by directly inhibiting the activity of caspase-6 apexbt.commedchemexpress.com. Beyond its direct inhibition of caspase-6, this compound has been observed to modulate broader caspase activation cascades. Notably, this compound was able to abolish the cleavage of procaspase-8 in Fas-mediated apoptosis, even though caspase-6 is typically activated downstream of caspase-8 in this pathway apexbt.comnih.gov. This suggests a potential feedback loop or a more complex interplay where caspase-6 activity can influence upstream initiator caspases. In the context of injured retinal ganglion cells, inhibition of caspase-6 by this compound significantly reduced the levels of procaspase-8 and cleaved-active caspase-8 (p18) at later time points (7 days post-axotomy), indicating that caspase-6 can be upstream of caspase-8 in this specific model of neuronal apoptosis and regeneration failure jneurosci.orgnih.gov.

Analysis of Specific Apoptosis Inducers

This compound has been instrumental in analyzing the role of caspase-6 in apoptosis induced by various stimuli. Its application helps delineate the specific contributions of caspase-6 within complex apoptotic signaling networks.

Attenuation of TNFα-Induced Apoptotic Responses

Tumor Necrosis Factor-alpha (TNFα) is a potent cytokine capable of inducing apoptosis in various cell types. This compound has been extensively used to demonstrate the involvement of caspase-6 in TNFα-induced apoptotic responses. Pretreatment with this compound has been shown to prevent TNFα-induced apoptosis and the downregulation of activating protein 2alpha (AP-2α) in breast cancer cells nih.govnih.gov. Specifically, TNFα-induced cleavage of AP-2α, which leads to its degradation and loss of DNA-binding activity, was prevented by this compound nih.govnih.gov. Experiments in breast cancer cells demonstrated a significant reduction in the percentage of TUNEL-positive (apoptotic) cells from 79.8% in TNFα-treated cells to 19% when pretreated with this compound nih.gov. This highlights caspase-6's critical role in the apoptotic cascade initiated by TNFα.

Investigating Caspase Dependencies in Various Cell Death Models

The application of this compound extends to diverse cell death models, providing crucial insights into caspase dependencies. In human eosinophils, this compound demonstrated that caspase-6 is essential for the executive phase, mediating lamin and DNA fragmentation in both nitric oxide-induced and spontaneous apoptosis nih.gov. This study revealed distinct intracellular signaling features regarding protease involvement in NO-induced apoptosis compared to spontaneous apoptosis, despite caspase-6's consistent role in both nih.gov. Furthermore, in models of central nervous system (CNS) injury, this compound has been employed to investigate its effects on neuronal survival and regeneration. Treatment of rat retinal whole mounts with this compound significantly enhanced retinal ganglion cell survival and promoted neurite extension on myelin jneurosci.orgnih.gov. This suggests that caspase-6 activation contributes to both neuronal apoptosis and regenerative failure following injury jneurosci.orgnih.gov. This compound has also been utilized in proteomic approaches to identify novel substrates for caspase-6 during apoptosis, such as HAUSP, Kinesin5B, GEP100, SDCCAG3, and PARD3, thereby expanding the understanding of caspase-6's downstream targets nih.gov.

Comparative Analysis with Pan-Caspase Inhibitors in Apoptosis Studies

This compound is frequently compared with pan-caspase inhibitors, such as Z-VAD-FMK, to differentiate the specific contributions of caspase-6 from the broader effects of general caspase inhibition. While this compound is a preferred or specific inhibitor of caspase-6, Z-VAD-FMK is a broad-spectrum inhibitor that irreversibly binds to the catalytic site of multiple caspases, including caspase-1, -3, and -7, and can block various biological processes like inflammasome activation and apoptosis apexbt.comoup.comglpbio.comnih.govnih.govnih.govinvivogen.comtaylorandfrancis.comnih.govpromega.comresearchgate.netnih.govpnas.orgnih.govbiocompare.comresearchgate.net.

Comparative studies have shown varying degrees of efficacy. For instance, in inhibiting TNFα-induced apoptosis, this compound was less effective than Z-VAD-FMK apexbt.comglpbio.com. This is attributed to caspase-6 being only one of several effector caspases (including caspase-3 and -7) active during caspase-dependent apoptosis apexbt.comglpbio.com. However, in other contexts, such as preventing TNFα-induced AP-2α downregulation and apoptosis in breast cancer cells, both Z-VAD-FMK and this compound exhibited inhibitory effects nih.govnih.gov. In the model of injured retinal ganglion cells, the pro-survival and pro-regenerative effects of this compound were found to be similar to those achieved with Z-VAD-FMK jneurosci.orgnih.gov. This suggests that in specific cell death models, the inhibition of caspase-6 alone can yield protective outcomes comparable to broad-spectrum caspase inhibition. The use of this compound alongside other specific inhibitors (e.g., Z-DEVD-FMK for caspase-3, Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9) allows researchers to pinpoint the exact caspase pathways involved in a particular apoptotic stimulus oup.comglpbio.comnih.govnih.govnih.govbiocompare.comarvojournals.org.

Table 2: Comparison of Caspase Inhibitors

Inhibitor NameSpecificityKey Actions/ObservationsReference
This compoundCaspase-6Selective, irreversible inhibitor; prevents DNA fragmentation; attenuates TNFα-induced apoptosis; promotes neuronal survival/regeneration in RGCs; can abolish procaspase-8 cleavage. apexbt.comoup.comglpbio.commedchemexpress.comnih.govnih.govrndsystems.comnih.govjneurosci.orgnih.govaatbio.com
Z-VAD-FMKPan-caspaseBroad-spectrum, irreversible inhibitor; blocks inflammasome activation and apoptosis; inhibits processing of multiple caspases (e.g., caspase-1, -3, -7, -8, -9, -10, -11). apexbt.comoup.comglpbio.comnih.govnih.govnih.govinvivogen.comtaylorandfrancis.comnih.govpromega.comresearchgate.netnih.govpnas.orgnih.govbiocompare.comresearchgate.net
Z-DEVD-FMKCaspase-3/7Selective, irreversible inhibitor; reduces TNFα-induced DNA fragmentation; used to block caspase-3 cleavage. oup.comglpbio.comnih.govbiocompare.comresearchgate.netnih.govbpsbioscience.comfrontiersin.org

Neuroscientific Research Applications of Z Veid Fmk

Neuronal Cell Survival and Neuroprotection

Z-VEID-FMK has demonstrated significant neuroprotective capabilities in various experimental models of neuronal injury and degeneration, primarily by inhibiting caspase-6 activity.

In models of central nervous system (CNS) injury, such as optic nerve transection (axotomy) or crush, this compound has been shown to enhance retinal ganglion cell (RGC) survival nih.govfrontiersin.orgjneurosci.orgnih.gov. Caspase-6 is upregulated in injured RGCs, and its inhibition with this compound promotes both survival and regeneration in these adult CNS neurons nih.govjneurosci.orgnih.gov. For instance, intraocular delivery of this compound significantly increased RGC survival at 14 days after axotomy, with RGC densities reaching 1062 ± 64 cells/mm², compared to 370 ± 25 cells/mm² in control retinas jneurosci.org. In excitotoxic RGC stimulation models induced by N-methyl-D-aspartate (NMDA), this compound treatment resulted in 41.6% RGC survival, compared to 18% in controls frontiersin.orgnih.gov.

Table 1: Effect of this compound on Retinal Ganglion Cell Survival

Injury ModelTreatmentRGC Density (cells/mm²)Control RGC Density (cells/mm²)Survival IncreaseSource
Optic Nerve Axotomy (14 days)This compound (intraocular delivery)1062 ± 64370 ± 25~2.87-fold jneurosci.org
Excitotoxic Stimulation (NMDA)This compound41.6% survival18% survival~2.31-fold frontiersin.orgnih.gov

This compound has also shown neuroprotective effects in experimental models of ischemic neuronal damage. In a retinal ischemia model, intraocular delivery of this compound significantly increased RGC densities by 34% to 1019 ± 35 cells/mm², compared to 748 ± 15 cells/mm² in controls nih.gov. This neuroprotective effect was comparable to that achieved with Z-IETD-FMK, a caspase-8 inhibitor nih.gov. Furthermore, in a thromboembolic cerebral stroke model (Middle Cerebral Artery Occlusion, MCAO), intravenous delivery of this compound significantly reduced brain infarct volume by 62% at 48 hours and 64% at 7 days post-stroke, relative to control groups nih.gov. Additionally, this compound improved neurological scores and reduced brain edema in these MCAO models nih.gov.

Table 2: this compound in Ischemic Neuronal Damage Models

ModelOutcome MeasuredThis compound EffectControl EffectSource
Retinal IschemiaRGC Density1019 ± 35 cells/mm² (34% increase)748 ± 15 cells/mm² nih.gov
Cerebral Stroke (MCAO)Infarct Volume (48h)62% reductionControl infarct volume nih.gov
Cerebral Stroke (MCAO)Infarct Volume (7 days)64% reductionControl infarct volume nih.gov
Cerebral Stroke (MCAO)Neurological ScoresSignificantly improved at 48h, 3 days, and 7 daysNo improvement at 24h, less improvement later nih.gov
Cerebral Stroke (MCAO)Brain EdemaReduced to 7.56 ± 1.12% at 48h11.5 ± 1.02% at 48h nih.gov

Axonal Regeneration Modulation

Beyond neuronal survival, this compound plays a crucial role in modulating axonal regeneration, particularly in challenging inhibitory environments.

This compound has been shown to promote neurite outgrowth on myelin, a substrate typically inhibitory to axonal regeneration in the CNS nih.govfrontiersin.orgjneurosci.orgresearchgate.netresearchgate.net. In rat retinal explants cultured on myelin, the addition of this compound significantly enhanced axonal growth, increasing average axonal length by 5.1 times, from 67.7 ± 0.3 µm to 345.2 ± 4.8 µm nih.gov. This effect was comparable to that observed with Y-27632, a Rho-kinase inhibitor, which increased outgrowth by 5.9 times nih.gov. This suggests that caspase-6 inhibition specifically neutralizes the inhibitory effects of myelin researchgate.net. In vivo, caspase-6 inhibition by this compound enhanced axon regeneration past the crush site and into the distal myelinated optic nerve following optic nerve injury in adult rats nih.govjneurosci.org.

Table 3: this compound Effect on Neurite Outgrowth on Myelin

TreatmentAverage Axonal Length (µm)Increase FactorSource
Control (DMSO)67.7 ± 0.31.0 nih.gov
This compound345.2 ± 4.85.1 nih.gov
Y-27632 (ROCK inh.)402 ± 27.15.9 nih.gov

While this compound promotes neurite outgrowth on myelin, its effect on axonal regeneration in the presence of Chondroitin Sulfate Proteoglycans (CSPGs) is distinct. Caspase-6 inhibition by this compound did not promote outgrowth on CSPGs nih.govresearchgate.net. This indicates a specific mechanism of action against myelin-mediated inhibition, rather than a general promotion of neurite outgrowth on all inhibitory substrates researchgate.net. CSPGs are a class of extracellular matrix molecules known to inhibit neurite outgrowth and are upregulated after CNS injury, forming part of the glial scar that restricts axonal regeneration nih.gov.

Investigation of Caspase-6 in Neurodegenerative Pathways

Caspase-6 is recognized as a key player in various neurodegenerative processes, and this compound serves as a critical tool for investigating its roles. Active caspase-6 is present in the hippocampus and affected cortices of individuals with sporadic and familial forms of Alzheimer's disease (AD), and its activity is associated with neurofibrillary tangles and neuritic plaques scienceopen.com. Caspase-6 activation has been linked to increased amyloid-beta production, cleavage of tau protein, and degradation of synaptic proteins, suggesting its involvement in multiple neurodegenerative pathways in AD nih.govresearchgate.net. This compound has been used to demonstrate that familial AD-associated amyloid precursor protein (APP) mutants can cause caspase-6-dependent neuritic degeneration, even independently of amyloid-beta peptide production scienceopen.com. Inhibition of caspase-6 with this compound significantly decreased neuritic beading morphology in APP-transfected human neurons scienceopen.com. This highlights caspase-6 as a potential target for early intervention in familial forms of AD scienceopen.com.

Caspase-6 also plays a role in axonal degeneration that can occur independently of cell body death nih.govscienceopen.com. In models of neurotrophic factor deprivation, active caspase-6 mediates axonopathy nih.gov. Furthermore, caspase-6 is involved in pain pathways; its cleavage and activation occur in nociceptive neurons of the spinal dorsal horn following inflammatory stimuli. Spinal application of this compound has been shown to effectively relieve inflammatory pain frontiersin.org.

Association with Upstream and Downstream Caspases in Neuronal Apoptosis

Neuronal apoptosis is a critical process in neurodevelopment and neurodegeneration, heavily regulated by the caspase cascade. Caspase-6 is an executioner caspase, but its inhibition by this compound has shown broader implications for the apoptotic pathway, influencing both upstream initiator caspases and downstream effector events.

Research has demonstrated that this compound significantly prevents apoptosis in neurons where caspase-6 has been microinjected apexbt.comglpbio.com. In studies involving Fas-mediated apoptosis, this compound was observed to abolish the cleavage of procaspase-8, even though caspase-6 is typically activated downstream of caspase-8 in this pathway apexbt.comglpbio.com. This suggests a complex interplay where caspase-6 inhibition can indirectly impact upstream initiator caspases like caspase-8.

Further evidence for the involvement of caspase-6 and its interaction with other caspases in neuronal apoptosis comes from studies on injured retinal ganglion cells (RGCs). Inhibition of caspase-6 with this compound has been shown to enhance RGC survival and promote axonal regeneration following optic nerve injury in adult rats nih.govnih.govjneurosci.org. This neuroprotective effect was comparable to that achieved with pan-caspase inhibitors (e.g., Z-VAD-FMK) and caspase-9 inhibitors (e.g., Z-LEHD-FMK) nih.gov. Interestingly, research identified caspase-8 as a downstream effector of caspase-6 in the injured adult retina, with caspase-8 inhibition (using Z-IETD-FMK) yielding similar survival and regeneration benefits as caspase-6 inhibition nih.govnih.govresearchgate.net. This indicates a pathway where caspase-6 activation can lead to caspase-8 activation, contributing to neuronal demise and regenerative failure in the central nervous system (CNS) nih.govnih.gov.

In the context of ethanol-induced apoptotic cell death in rat cerebellar granule neurons, this compound partially protected these cells, suggesting caspase-6 contributes to ethanol's neurotoxic effects pnas.org. Notably, in these experiments, inhibition of caspase-3 (with Z-DEVD-FMK) almost completely prevented ethanol-induced apoptosis, and caspase-6 was implicated in mediating the activation of caspase-3 pnas.org. This highlights a potential cascade where caspase-6 acts as an intermediary in activating downstream effector caspases like caspase-3.

The following table summarizes the effects of this compound and other caspase inhibitors on neuronal survival and regeneration in models of CNS injury:

InhibitorTarget CaspaseEffect on Neuronal Survival/RegenerationModel SystemReference
This compoundCaspase-6Enhanced RGC survival, promoted axonal regenerationOptic nerve injury (rat) nih.govnih.govjneurosci.org
Z-IETD-FMKCaspase-8Promoted RGC survival and regeneration (similar to this compound)Optic nerve injury (rat) nih.govnih.govresearchgate.net
Z-LEHD-FMKCaspase-9Increased RGC survivalOptic nerve injury (rat) nih.gov
Z-VAD-FMKPan-caspaseIncreased RGC survivalOptic nerve injury (rat) nih.gov
This compoundCaspase-6Attenuated ethanol-induced cell deathEthanol-induced apoptosis (rat cerebellar granule neurons) pnas.org
Z-DEVD-FMKCaspase-3Suppressed ethanol-evoked toxicityEthanol-induced apoptosis (rat cerebellar granule neurons) pnas.org

Contributions to Specific Neurological Conditions

Beyond its fundamental role in neuronal apoptosis, this compound has been investigated for its potential therapeutic implications in specific neurological conditions, particularly those involving pain and itch.

Role in Intrathecal Morphine-Induced Itch and Contact Dermatitis-Induced Chronic Itch in Animal Models

Itch (pruritus) is a common and distressing side effect of intrathecal morphine administration for pain relief nih.govnih.gov. Recent preclinical studies in mice have shed light on the role of spinal caspase-6 in mediating both intrathecal morphine-induced acute itch and chronic itch resulting from contact dermatitis nih.gov.

Research indicates that intrathecal morphine induces significant scratching behaviors in mice, which is accompanied by an increase in spinal caspase-6 cleavage and phosphorylation of protein kinase Mζ (PKMζ) nih.gov. Importantly, intrathecal injection of this compound drastically reduced morphine-induced scratch bouts and the spinal phosphorylation of PKMζ, without affecting morphine's analgesic effects nih.gov. This suggests a specific role for caspase-6 in the pruritic (itch-inducing) pathway, distinct from the analgesic pathway of morphine nih.gov.

Furthermore, in models of contact dermatitis-induced chronic itch, spinal inhibition of caspase-6 (using this compound) and PKMζ also reduced the generation and maintenance of itch nih.gov. This highlights caspase-6 as a key modulator in the development of both acute and chronic itch conditions in animal models, particularly through its interaction with PKMζ phosphorylation in the spinal cord nih.gov.

The following table summarizes the findings related to this compound's role in itch models:

ConditionAnimal ModelEffect of this compound (Spinal Administration)Associated MechanismReference
Intrathecal Morphine-Induced Acute ItchMiceDrastically reduced scratch boutsReduced spinal caspase-6 cleavage and PKMζ phosphorylation nih.gov
Contact Dermatitis-Induced Chronic ItchMiceReduced generation and maintenance of itchReduced spinal caspase-6 and PKMζ phosphorylation nih.gov

Immunological and Inflammatory Research with Z Veid Fmk

Caspase-6 Involvement in Inflammatory Response Pathways

Caspase-6, while classified as an executioner caspase, demonstrates unique functions that distinguish it from other executioner caspases like caspase-3 and -7. nih.gov Research has identified caspase-6 as a significant regulator of innate immunity and inflammasome activation. nih.govnih.gov It plays a crucial role in mediating programmed cell death pathways, including pyroptosis, apoptosis, and necroptosis, collectively sometimes referred to as PANoptosis. nih.govresearchgate.net

Key findings on the role of caspase-6 in inflammatory pathways include:

Inflammasome Activation: Caspase-6 is instrumental in facilitating the activation of the NLRP3 inflammasome mediated by the sensor Z-DNA binding protein 1 (ZBP1). nih.govnih.gov This activation is particularly noted in response to certain viral infections, such as influenza A virus (IAV). nih.gov The process leads to the cleavage of Gasdermin D (GSDMD) and the subsequent release of the potent pro-inflammatory cytokines IL-1β and IL-18. nih.govresearchgate.net

Necroptosis Regulation: In the context of necroptosis, an inflammatory form of programmed cell death, caspase-6 acts as a facilitator. It interacts with Receptor-Interacting Protein Kinase 3 (RIPK3) to enhance the binding between RIPK3 and ZBP1, promoting this cell death pathway. nih.govresearchgate.net

Dual Regulatory Function: Caspase-6 also exhibits a counter-inflammatory role. It can cleave RIPK1, a key signaling molecule in both inflammatory and cell death pathways. This cleavage effectively curtails the production of pro-inflammatory cytokines and puts a brake on the necroptosis pathway. researchgate.net This highlights a complex, context-dependent function for caspase-6 in modulating inflammation.

Macrophage Differentiation: Studies have shown that caspase-6 promotes the differentiation of alternatively activated macrophages (AAMs), a macrophage subtype generally associated with anti-inflammatory responses and tissue repair. nih.govnih.govresearchgate.net

Modulation of Pro-Inflammatory Cytokine and Chemokine Production

The influence of caspase-6 on cytokine and chemokine production is intricate, reflecting its dual roles in inflammatory signaling. The use of Z-VEID-FMK allows for the specific interrogation of these pathways.

By facilitating ZBP1-mediated NLRP3 inflammasome activation, caspase-6 directly promotes the maturation and release of IL-1β and IL-18. nih.gov Consequently, the application of this compound in relevant experimental models, such as IAV-infected macrophages, would be expected to reduce the production of these specific cytokines. nih.gov

Conversely, the ability of caspase-6 to cleave and inactivate RIPK1 suggests it can also function to limit inflammation. researchgate.net Inhibition of caspase-6 with this compound would block this cleavage, potentially leading to sustained RIPK1 signaling and an increase in the production of associated pro-inflammatory cytokines. The ultimate effect of this compound on the cytokine profile depends heavily on the specific inflammatory stimulus and the dominant signaling pathway engaged in a given cell type. For example, in TNFα-induced apoptosis, this compound can prevent cell death, thereby indirectly modulating the inflammatory environment. xcessbio.comapexbt.com

The table below summarizes the observed effects of different caspase inhibitors on the production of key pro-inflammatory cytokines in various experimental models.

InhibitorTarget(s)Observed Effect on Pro-Inflammatory CytokinesExperimental ContextCitation
This compoundCaspase-6Inferred to decrease IL-1β and IL-18 release by blocking Caspase-6-mediated inflammasome activation.ZBP1-mediated NLRP3 inflammasome activation (e.g., IAV infection). nih.gov
Z-VAD-FMKPan-caspaseReduced serum levels of inflammatory cytokines; blocked LPS-induced secretion of TNF-α, IL-12, and IL-6.Mouse model of endotoxic shock; lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgnih.govresearchgate.net
z-IETD-fmkCaspase-8Induced production of pro-inflammatory cytokines and neutrophil-attracting chemokines (e.g., Cxcl1, IL-1β).In vivo administration in mice; in vitro stimulation of peritoneal cells. nih.govresearchgate.net

Differentiation from Broader Caspase Inhibitor Effects on Macrophage Activation and Necroptosis

A key advantage of this compound is its ability to delineate the specific functions of caspase-6 from the more widespread effects of pan-caspase inhibitors like Z-VAD-FMK. This is particularly evident in the regulation of macrophage activation and necroptosis.

Broad-Spectrum Caspase Inhibitors (e.g., Z-VAD-FMK): The primary mechanism by which pan-caspase inhibitors like Z-VAD-FMK influence necroptosis is through the inhibition of caspase-8. frontiersin.orgnih.gov Caspase-8 normally acts as a critical brake on the necroptotic pathway by cleaving and inactivating RIPK1 and RIPK3. When Z-VAD-FMK inhibits caspase-8, this inhibitory function is lost, unleashing the kinase activity of RIPK1 and RIPK3, which leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and execution of necroptosis. frontiersin.orgnih.govnih.gov In macrophages stimulated with agents like LPS, Z-VAD-FMK can switch the cell death modality from apoptosis to necroptosis. frontiersin.orgnih.gov This induction of necroptosis can, in turn, reduce the secretion of pro-inflammatory cytokines and promote the accumulation of myeloid-derived suppressor cells (MDSCs), which further inhibit macrophage activation. frontiersin.orgnih.govresearchgate.net

This compound and Caspase-6 Specificity: In stark contrast, the role of caspase-6 in necroptosis is not inhibitory but rather facilitatory. nih.govresearchgate.net It promotes the interaction between RIPK3 and the sensor ZBP1. nih.gov Therefore, inhibiting caspase-6 with this compound is expected to reduce or block ZBP1-dependent necroptosis, the opposite effect of a pan-caspase or caspase-8 specific inhibitor in a caspase-8-dependent necroptosis model.

Regarding macrophage activation, caspase-6 has been shown to promote the differentiation of anti-inflammatory AAMs. nih.gov Inhibition with this compound would likely impair this specific differentiation pathway. This is mechanistically distinct from the effects of Z-VAD-FMK, which suppresses pro-inflammatory M1 macrophage activation indirectly by inducing necroptosis and promoting inhibitory MDSCs. frontiersin.orgnih.gov

The following table compares the distinct effects of this compound and the broad-spectrum inhibitor Z-VAD-FMK.

FeatureThis compound (Caspase-6 Specific)Z-VAD-FMK (Pan-Caspase)Citation
Primary TargetCaspase-6Most caspases, including Caspase-8 xcessbio.cominvivogen.com
Effect on NecroptosisInhibits ZBP1-mediated necroptosis by preventing RIPK3-ZBP1 interaction.Induces necroptosis by inhibiting Caspase-8, a negative regulator of the pathway. nih.govresearchgate.netfrontiersin.orgnih.gov
Effect on Macrophage ActivationPotentially impairs differentiation of anti-inflammatory Alternatively Activated Macrophages (AAMs).Suppresses pro-inflammatory M1 macrophage activation, partly via necroptosis induction and MDSC accumulation. nih.govfrontiersin.orgnih.gov

Virological Research Applications of Z Veid Fmk

Inhibition of Viral Replication in Cellular and Animal Models

Research has demonstrated the efficacy of Z-VEID-FMK in inhibiting the replication of various viruses, notably coronaviruses and alphaviruses, in both in vitro cellular models and in vivo animal systems.

This compound has shown significant antiviral activity against highly pathogenic coronaviruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Studies using ex vivo human lung tissue infected with MERS-CoV revealed that treatment with this compound led to a substantial reduction in viral replication frontlinegenomics.comucv.ve. This inhibitory effect was also observed in genetically engineered mice infected with a mouse-adapted MERS-CoV strain, where this compound treatment reduced viral replication in the lungs and improved survival rates frontlinegenomics.comucv.veresearchgate.net.

Similarly, in golden Syrian hamsters infected with SARS-CoV-2, this compound treatment significantly reduced viral replication in lung tissues frontlinegenomics.comucv.ve. Beyond merely reducing viral load, the compound also ameliorated lung pathology, including bronchiolitis, alveolitis, and vasculitis, and significantly improved the body weight of infected hamsters frontlinegenomics.comucv.veresearchgate.net. The antiviral effect of this compound against coronaviruses, including SARS-CoV-1 and human coronaviruses HCoV-229E and HCoV-OC43, was consistent across various cell types, unlike its lack of impact on influenza virus (H1N1) or enterovirus (enterovirus A71) replication ucv.veresearchgate.netresearchgate.net.

The half-maximal inhibitory concentrations (IC50) of this compound against various coronaviruses in cell culture highlight its potency, as summarized in the table below.

Virus (Cell Line)IC50 in Cell Lysate (µM)IC50 in Supernatant (µM)
SARS-CoV-2 (Calu3)3.3 ucv.veresearchgate.net1.2 ucv.veresearchgate.net
MERS-CoV (Calu3)21.1 ucv.veresearchgate.net-
SARS-CoV-1 (Huh7)-10.6 ucv.veresearchgate.net
HCoV-OC43 (BSC1)-30.6 ucv.veresearchgate.net

The mechanism underlying this efficacy is linked to the modulation of the host interferon (IFN) signaling pathway. The antiviral effect of this compound was diminished in cell cultures with a non-functional IFN signaling pathway, suggesting that caspase-6-mediated nucleocapsid (N) protein cleavage might regulate coronavirus replication by influencing IFN signaling frontlinegenomics.comucv.veresearchgate.net.

This compound has also been identified as an effective inhibitor of Venezuelan Equine Encephalitis Virus (VEEV), a New World alphavirus and a Category B select agent for which no FDA-approved vaccines or therapeutics are currently available nih.govtandfonline.comnih.govmdpi.com. Studies demonstrated that this compound reduced the replication of both the attenuated TC-83 strain and the wild-type Trinidad donkey (TrD) strain of VEEV by at least 10-fold in various human cell types, including astrocytoma, astroglial, and microglial cells nih.govnih.govmdpi.comgenscript.comresearchgate.net.

Furthermore, this compound exhibited broad-spectrum antiviral activity by suppressing the replication of the related New World alphavirus, Eastern Equine Encephalitis Virus (EEEV), in multiple cell types nih.govtandfonline.comnih.govmdpi.comgenscript.comresearchgate.net. Time-course assays revealed that this compound reduced both infectious particle production and positive-sense RNA levels post-infection nih.govnih.govgenscript.comresearchgate.net. For instance, this compound reduced VEEV TC-83 plaque production by 44-fold, 53-fold, and 74-fold at 6, 12, and 24 hours post-infection (hpi), respectively, compared to controls. Similarly, positive-sense RNA levels were reduced by 39-fold, 606-fold, and 110-fold at 6, 12, and 24 hpi, respectively nih.gov.

The impact of this compound on VEEV replication over time is detailed below:

Time Post-Infection (hpi)Reduction in Plaque Production (Fold)Reduction in Positive-Sense RNA (Fold)
644 nih.gov39 nih.gov
1253 nih.gov606 nih.gov
2474 nih.gov110 nih.gov

Deciphering Viral-Induced Host Cell Apoptosis Mechanisms

This compound plays a crucial role in understanding how viruses manipulate host cell apoptosis. Coronaviruses are known to induce host cell apoptosis, a process believed to contribute to their pathogenesis frontlinegenomics.com. By inhibiting caspase-6, this compound prevents this apoptosis, thereby hindering coronavirus pathogenesis frontlinegenomics.com. Caspase-6, a cytosine-aspartic protease, is an integral component of the apoptotic cascade rndsystems.comfrontlinegenomics.com.

Beyond coronaviruses, this compound has been used to investigate apoptosis induced by other viral infections. For instance, it inhibited tumor necrosis factor-alpha (TNF-α)-induced apoptosis and the downregulation of transcription factor AP-2 alpha (AP-2α) apexbt.comnih.gov. This highlights its utility in dissecting caspase-dependent apoptotic pathways that can be influenced by viral activity. Caspase activity, broadly, is a central process in lyssavirus-induced cell death, and specific inhibition of caspase-6 by this compound contributes to understanding the specific caspase roles in such processes apexbt.comnih.gov. Furthermore, this compound has been shown to inhibit the caspase-mediated cleavage of host proteins like Lamin A/C and Ceramide phosphoethanolamine synthase (SMSr), confirming its role in modulating specific apoptotic pathways portlandpress.comasm.orgresearchgate.net.

Investigation of Caspase-6 Role in Host-Pathogen Interactions

This compound is instrumental in clarifying the specific functions of caspase-6 in the intricate interactions between host cells and pathogens.

A key finding is that caspase-6 cleaves the nucleocapsid (N) proteins of coronaviruses ucv.veresearchgate.net. The resulting N fragments act as antagonists to the host's interferon (IFN) response, thereby facilitating efficient viral replication ucv.veresearchgate.netresearchgate.net. This compound's mechanism of action involves preventing this crucial N protein cleavage frontlinegenomics.com. By inhibiting caspase-6, this compound attenuates coronavirus replication by disrupting the virus's ability to interfere with host IFN signaling via N protein cleavage frontlinegenomics.comucv.veresearchgate.net.

This compound's role extends to modulating interactions between viral components and host cellular factors. Transcription Factor AP-2 alpha (TFAP2A) is a host protein that is preferentially cleaved by caspase-6 at its Asp19 residue (DRHD19 sequence) nih.govsemanticscholar.org. While caspases 1 and 3 can also cleave AP-2α, they do so at significantly higher concentrations nih.gov. The cleavage of AP-2α by caspase-6 leads to its degradation and a loss of its DNA-binding activity, a process that can be prevented by pretreatment with this compound nih.gov. This suggests that caspase-6-mediated cleavage of AP-2α is a critical event in TNF-α-induced apoptosis, impacting cellular regulation nih.gov.

In the context of Venezuelan Equine Encephalitis Virus (VEEV), the viral non-structural protein 3 (nsP3) has been shown to interact with various host proteins, including TFAP2A nih.govtandfonline.comnih.govmdpi.com. This compound has been identified as an inhibitor of TFAP2A tandfonline.com. However, mechanistic studies utilizing siRNA knockdowns indicated that eukaryotic initiation factor 2 subunit 2 (eIF2S2), rather than TFAP2A, directly supports efficient VEEV TC-83 replication and genomic RNA synthesis nih.govnih.gov. This suggests that while TFAP2A is a host interaction partner of VEEV nsP3 and a target of this compound, its direct functional contribution to VEEV replication, as assessed by siRNA knockdown, differs from that of eIF2S2.

Methodological Approaches Utilizing Z Veid Fmk

In Vivo Experimental Paradigms in Non-Human Organisms

Application in Rodent Models (e.g., Rats, Mice, Golden Syrian Hamsters)

Z-VEID-FMK has been extensively utilized in rodent models to study the involvement of caspase-6 in neurological injuries and pain. In rat models of optic nerve injury (axotomy), intraocular delivery of this compound significantly increased retinal ganglion cell (RGC) survival and promoted robust axonal regeneration jneurosci.orgresearchgate.netnih.govnih.gov. Specifically, it increased RGC survival by approximately 2.2-fold at 14 days post-axotomy and enhanced average axonal length by 5.1 times in retinal explants on myelin jneurosci.orgnih.govnih.gov.

In mouse models, this compound has been employed to investigate its role in chronic pain. Spinal application of this compound effectively relieved inflammatory pain induced by formalin intervention nih.gov. Furthermore, caspase-6 gene knockout in mice has been shown to reduce bradykinin-induced spontaneous pain, complete Freund's adjuvant (CFA)-induced mechanical allodynia, and carrageenan-induced heat hyperalgesia nih.gov. These findings suggest a direct contribution of spinal caspase-6 to chronic pain mechanisms.

A summary of findings in rodent models is presented below:

Model/SpeciesCondition/InjuryObserved Effect of this compound TreatmentKey FindingsReference
Rat (in vivo)Optic nerve axotomyIncreased retinal ganglion cell (RGC) survival~2.2-fold increase in RGC survival at 14 days post-axotomy. Promoted axonal regeneration. jneurosci.orgnih.govnih.gov
Rat (in vitro)Retinal whole mountsEnhanced ganglion cell survival and neurite extensionIncreased average axonal length by 5.1 times on myelin. jneurosci.orgnih.gov
Mouse (in vivo)Inflammatory pain (formalin-induced)Relieved inflammatory painSpinal application was effective. nih.gov
Mouse (in vivo)Chronic pain (various models)Reduced pain hypersensitivityCaspase-6 gene knockout reduced bradykinin-induced spontaneous pain, CFA-induced mechanical allodynia, and carrageenan-induced heat hyperalgesia. nih.gov

Studies in Organotypic Tissue Slices

Organotypic tissue slices provide a valuable ex vivo model to study the effects of compounds like this compound while preserving tissue architecture and cellular interactions. While direct studies on this compound in organotypic slices were less detailed in the provided search results, related caspase inhibitors have been used in such models. For instance, Z-DEVD-FMK (a caspase-3 inhibitor) and Z-LEHD-FMK (a caspase-9 inhibitor) have been used in rat hippocampal slices to prevent the induction of long-term depression (LTD), demonstrating the utility of these models for assessing caspase involvement in synaptic plasticity mdpi.com. Organotypic whole brain slice cultures from adult mice have also been established to characterize the effects of caspase deletion on neuronal survival and death, maintaining viable brain structures for up to 14 days plos.org. This suggests that this compound could similarly be applied to investigate caspase-6's role in maintaining tissue integrity and neuronal function in a controlled environment.

Assessment of Functional Recovery and Tissue Integrity

The impact of this compound on functional recovery and tissue integrity is often assessed through behavioral and histological analyses. In models of optic nerve injury, the enhanced survival of retinal ganglion cells and robust axonal regeneration after this compound treatment directly correlate with improved tissue integrity jneurosci.orgresearchgate.netnih.govnih.gov. The preservation of intraretinal axon integrity, demonstrated by thicker axon bundles, is a key indicator of improved tissue health nih.gov. Functional recovery can be inferred from the promotion of axonal regeneration, which is critical for restoring neural connectivity in the central nervous system jneurosci.orgresearchgate.netnih.gov.

For example, in a model of traumatic brain injury (TBI), treatment with Z-DEVD-FMK (a caspase-3 inhibitor) improved neurologic function and reduced tissue damage, including reduced calpain-mediated α-spectrin degradation, which is a marker of tissue integrity apexbt.com. While this specific finding is for Z-DEVD-FMK, it illustrates the general approach to assessing functional recovery and tissue integrity in the context of caspase inhibition.

Measurement of Viral Load and Pathogenesis Parameters

While the provided search results did not explicitly detail the use of this compound for the direct measurement of viral load or pathogenesis parameters, caspase inhibitors, including those targeting specific caspases, are relevant in the context of viral infections. Caspases are known to be exploited by coronaviruses for replication rndsystems.com. Inhibitors of cathepsins, which are non-caspase cysteine proteases, have been shown to block the entry of severe acute respiratory syndrome (SARS) coronavirus and Ebola pseudotype virus into host cells unc.edu. This suggests that caspase inhibitors, including this compound, could be investigated for their impact on viral pathogenesis by influencing host cell processes that viruses exploit. Future research might explore the direct effect of caspase-6 inhibition on viral replication cycles or host immune responses that influence viral load.

Comparative Methodologies for Caspase Inhibitor Specificity Profiling

Ensuring the specificity of caspase inhibitors like this compound is crucial for accurate interpretation of experimental results. Comparative methodologies involve evaluating their effects against other peptide-based inhibitors and non-caspase cysteine proteases.

Distinguishing this compound Effects from Other Peptide-Based Inhibitors

This compound is considered a selective inhibitor of caspase-6, although it can also bind to caspases-3, -7, and -8 with lower efficiency aatbio.com. To distinguish its effects from other peptide-based caspase inhibitors, researchers often compare its outcomes with those of inhibitors known for different caspase specificities:

Z-DEVD-FMK : A cell-permeable, irreversible inhibitor primarily targeting caspase-3, and also inhibiting caspase-6, -7, -8, and -10 citeab.comtocris.comscbt.combpsbioscience.comciteab.comcephamls.comnih.gov.

Z-IETD-FMK : A potent and selective inhibitor of caspase-8 nih.govcgenomix.comuni.luinvivogen.com.

Z-LEHD-FMK : A caspase-9 inhibitor nih.govciteab.combiopioneer.com.twuni.lu.

Z-VAD-FMK : A broad-spectrum, cell-permeable, irreversible pan-caspase inhibitor that inhibits caspases-1, -3, -4, -5, -7, -8, and -9, and potently inhibits human caspase-1 to -10 with the exception of caspase-2 invivogen.comontosight.ainih.govciteab.comciteab.comebi.ac.uktocris.compromega.comalab.com.plselleckchem.comrndsystems.com.

Comparative studies, such as those in rat retinal ganglion cell survival, have shown that the effects of this compound were similar to those obtained with Z-LEHD-FMK (caspase-9 inhibitor) and Z-VAD-FMK (pan-caspase inhibitor) in promoting RGC survival and regeneration jneurosci.orgresearchgate.netnih.gov. However, this compound treatment did not significantly alter procaspase-8 or cleaved caspase-8 levels, unlike Z-IETD-FMK, which targets caspase-8 jneurosci.org. This comparative analysis helps to delineate the specific contributions of caspase-6 inhibition.

A comparative overview of common caspase inhibitors is provided:

InhibitorPrimary Target Caspase(s)Other Inhibited Caspases (if any)PubChem CID
This compoundCaspase-6Caspase-3, -7, -8 (less efficiently)44135214 cephamls.com
Z-DEVD-FMKCaspase-3Caspase-6, -7, -8, -1016760394 citeab.comtocris.comciteab.comcephamls.comnih.gov
Z-IETD-FMKCaspase-825108681 nih.govcgenomix.comuni.lu
Z-LEHD-FMKCaspase-910032582 nih.govciteab.comuni.lu
Z-VAD-FMKPan-caspaseCaspase-1, -3, -4, -5, -7, -8, -9, -10 (except -2)5497174 nih.govciteab.comciteab.comtocris.compromega.comalab.com.plselleckchem.com

Evaluation Against Non-Caspase Cysteine Proteases (e.g., Cathepsins, Calpains)

To confirm the specificity of this compound to caspases, it is essential to evaluate its activity against other classes of cysteine proteases, such as cathepsins and calpains. While this compound is designed for caspase-6, some pan-caspase inhibitors like Z-VAD-FMK have been reported to inhibit cathepsin B and cathepsin H ebi.ac.uk. Similarly, Z-DEVD-FMK has been shown to reduce calpain-mediated α-spectrin degradation in some contexts, suggesting potential off-target effects or indirect modulation of calpain activity apexbt.com.

Specific inhibitors for cathepsins and calpains are used in these comparative studies:

Cathepsin inhibitors : Examples include Cathepsin Inhibitor 1 (PubChem CID 44224135) citeab.com, petesicatib (B609917) (a cathepsin S inhibitor, PubChem CID 59543597) guidetopharmacology.org, and various oxocarbazate (B1193368) inhibitors that target cathepsin L unc.edu. Some caspase inhibitor controls, like Z-FA-FMK, are known to inhibit cathepsins B and L but not caspases, serving as useful negative controls rndsystems.com.

Calpain inhibitors : Examples include Calpain Inhibitor III (Z-Val-Phe-H, PubChem CID 72430) nih.gov, ALLM (PubChem CID 16218939) nih.gov, and Z-LLY-FMK (PubChem CID 16760337) transcriptionfactor.org.

By demonstrating that this compound does not significantly inhibit these non-caspase cysteine proteases at concentrations effective for caspase-6 inhibition, researchers can confirm its specificity and minimize confounding effects from off-target activities. This is typically achieved through enzyme activity assays using purified proteases or cell lysates, where the inhibition profiles of this compound are compared against those of known, selective inhibitors of cathepsins and calpains.

Future Directions and Emerging Research Frontiers for Z Veid Fmk

Identification of Novel Caspase-6 Substrates and Pathways

Research continues to uncover a growing repertoire of Caspase-6 substrates, expanding the understanding of its involvement in various cellular processes beyond classical apoptosis. Caspase-6 exhibits unique substrate specificity, cleaving proteins that are not typically targeted by other executioner caspases like Caspase-3 or Caspase-7 transcriptionfactor.org.

Detailed Research Findings:

Proteomic Approaches: A significant proteomic analysis identified 34 putative novel substrates for Caspase-6. Among these, five proteins—HAUSP, Kinesin5B, GEP100, SDCCAG3, and PARD3—were directly confirmed as Caspase-6 cleavage targets. The presence of Z-VEID-FMK effectively blocked the cleavage of these substrates, underscoring its specificity and utility in validating Caspase-6 activity transcriptionfactor.orgciteab.com.

Neuronal Substrates: In the context of neurodegeneration, Caspase-6 is known to cleave a critical set of neuronal proteins, including microtubule-associated protein Tau, amyloid precursor protein (APP), presenilin I and II, polyglutamine-expanded and native huntingtin protein, and Parkinson disease protein 7 (PARK7/DJ-1) tocris.com. These cleavages are implicated in the pathophysiology of Alzheimer's, Huntington's, and Parkinson's diseases tocris.com.

Non-Apoptotic Roles and Regulatory Pathways: Caspase-6 has been shown to play non-apoptotic roles, such as regulating the alternative activation of macrophages (AAMs). Inhibition of Caspase-6 by this compound significantly suppresses the expression and activation of arginase-1 and IL-10, key markers of AAMs, suggesting its involvement in immune response modulation nih.gov. Furthermore, Caspase-6 can act as an initiator caspase by processing Caspase-8 and Caspase-10, forming a positive feedback loop that promotes intrinsic apoptosis transcriptionfactor.orgnih.gov. It is also activated by Caspase-3 and Caspase-7 and can, in turn, activate them transcriptionfactor.org. Caspase-6 activity is also essential for the cleavage of lamin A, a crucial step for complete chromatin condensation during apoptotic execution, with this compound mimicking Caspase-6 deficiency and preventing this cleavage cephamls.com.

Caspase-6 Substrates Identified in ResearchType of SubstrateBiological Context / ImplicationInhibition by this compoundSource
HAUSP, Kinesin5B, GEP100, SDCCAG3, PARD3Diverse cellular proteinsApoptosis, general cellular processesBlocked cleavage transcriptionfactor.orgciteab.com
Lamin A/CNuclear structural proteinChromatin condensation, nuclear disassembly in apoptosisPrevented cleavage cephamls.com
Huntingtin (mutated and native)Neuronal proteinHuntington's disease, neurodegenerationN/A (implied by role as target) transcriptionfactor.orgtocris.com
Amyloid Precursor Protein (APP)Neuronal proteinAlzheimer's disease, neurodegenerationN/A (implied by role as target) transcriptionfactor.orgtocris.com
Presenilin 1, 2Neuronal proteinAlzheimer's disease, neurodegenerationN/A (implied by role as target) transcriptionfactor.orgtocris.com
DJ-1 (PARK7)Neuronal proteinParkinson's disease, neurodegenerationN/A (implied by role as target) transcriptionfactor.orgtocris.com
Microtubule-associated protein TauNeuronal proteinNeurodegeneration, axonal degenerationN/A (implied by role as target) tocris.com
Arginase-1, IL-10Immune response moleculesAlternative macrophage activationSuppressed expression/activation nih.gov
Caspase-8, Caspase-10Initiator caspasesApoptosis initiation, feedback loopsBlocked processing/cleavage transcriptionfactor.orgnih.gov

Development of Next-Generation Caspase-6 Inhibitors with Enhanced Properties

While this compound is a well-established and effective Caspase-6 inhibitor, future research aims to develop next-generation inhibitors with improved characteristics, such as enhanced selectivity, potency, and cellular permeability. This compound itself is a cell-permeable, irreversible inhibitor due to its FMK functional group and benzyloxycarbonyl group ebi.ac.uknih.govtranscriptionfactor.org. However, the structural similarities between Caspase-6 and other caspase active sites present a challenge for achieving highly precise targeting tocris.com.

Future directions in inhibitor development are likely to focus on:

Improved Selectivity: Designing compounds that more specifically target Caspase-6 while minimizing off-target effects on other caspases or proteases. This could involve exploring novel scaffolds or optimizing the peptide sequence beyond the VEID motif to exploit subtle structural differences in the Caspase-6 active site tocris.com.

Enhanced Pharmacokinetic Properties: Developing inhibitors with better bioavailability, stability, and tissue distribution, particularly for neurological applications where blood-brain barrier penetration is crucial. The current this compound already exhibits enhanced cellular permeability due to its N-terminal benzyloxycarbonyl group and O-methyl side chains ebi.ac.uknih.gov.

Novel Mechanisms of Action: Exploring alternative inhibitory mechanisms beyond irreversible active site binding, such as allosteric modulation or inhibitors that disrupt Caspase-6 dimerization or interaction with its substrates.

Targeted Delivery Systems: Investigating nanocarriers or other drug delivery systems to ensure efficient and localized delivery of Caspase-6 inhibitors to specific cells or tissues, thereby reducing potential systemic side effects.

Integration of this compound into High-Throughput Screening Methodologies

This compound serves as a crucial reference compound and tool in the development and validation of high-throughput screening (HTS) methodologies for identifying novel modulators of Caspase-6 activity. HTS platforms are essential for rapidly screening large libraries of chemical compounds or genetic modifiers to discover new therapeutic candidates or to elucidate complex biological pathways.

Integration Strategies:

Assay Development and Validation: this compound is used to validate Caspase-6-specific assays in HTS. By demonstrating that this compound effectively inhibits Caspase-6 activity in a given assay, researchers can confirm the assay's specificity and sensitivity for identifying true Caspase-6 modulators. This is crucial for developing robust and reliable HTS platforms ebi.ac.uknih.gov.

Fluorescent Reporter Systems: The principle of using fluoromethyl ketone (FMK)-derivatized peptides, such as FAM-VEID-fmk, for visualizing caspase activation in live cells is highly relevant for HTS. This allows for real-time, label-free monitoring of Caspase-6 activity, enabling the identification of compounds that modulate its activation or inhibition in a cellular context.

Phenotypic Screening: this compound can be incorporated into phenotypic screening approaches where the goal is to identify compounds that rescue or induce specific cellular phenotypes linked to Caspase-6 activity, such as axonal degeneration or macrophage polarization. The ability of this compound to block axonal degeneration and induce axonal outgrowth makes it a valuable positive control in such screens.

Mechanism-of-Action Studies: Once hits are identified from HTS, this compound can be used in follow-up studies to confirm whether the novel compounds act through the Caspase-6 pathway. Comparing the effects of new compounds to those of this compound helps to characterize their mechanism of action.

Exploration of Caspase-6 as a Research Target in Diverse Pathophysiological Contexts

The expanding understanding of Caspase-6's multifaceted roles, greatly aided by tools like this compound, has positioned it as a compelling research target in a variety of disease states beyond its traditional association with apoptosis.

Diverse Pathophysiological Contexts:

Neurodegenerative Diseases: Caspase-6 is considered a promising molecular target for neurodegeneration due to its involvement in the cleavage of key proteins implicated in Alzheimer's, Huntington's, and Parkinson's diseases tocris.com. Inhibition of Caspase-6 with this compound has shown remarkable neuroprotective effects, including inducing axonal regeneration following optic nerve injury and promoting axonal outgrowth. It has also been shown to increase retinal ganglion cell (RGC) survival after excitotoxic stimulation, highlighting its potential in glaucoma research.

Inflammation and Immune Response: Beyond apoptosis, Caspase-6 plays a non-apoptotic role in regulating the alternative activation of macrophages, which are critical in inflammatory processes and disease progression, including cancer nih.gov. This compound has demonstrated the ability to suppress the expression and activation of inflammatory markers like arginase-1 and IL-10 in macrophages nih.gov. This suggests Caspase-6 as a target for modulating immune responses and neuroinflammation.

Chronic Pain: Emerging research indicates a role for Caspase-6 in chronic pain. Spinal application of this compound has been shown to effectively relieve inflammatory pain induced by formalin intervention and reduce various forms of pain, including bradykinin-induced spontaneous pain, CFA-induced mechanical allodynia, and carrageenan-induced heat hyperalgesia. This positions Caspase-6 as a potential therapeutic target for pain management.

Cancer Biology: While Caspase-6 is an executioner caspase in apoptosis, its precise role in cancer is complex and warrants further investigation. The identification of novel Caspase-6 substrates and its involvement in macrophage polarization, which influences the tumor microenvironment, suggests potential avenues for exploring Caspase-6 as a target in cancer therapy citeab.comnih.gov. This compound's ability to alleviate drug-induced apoptosis and DNA fragmentation in certain cell lines further supports its utility in cancer research transcriptionfactor.org.

Pathophysiological ContextRole of Caspase-6Impact of this compound InhibitionSource
Neurodegenerative Diseases (Alzheimer's, Huntington's, Parkinson's)Cleavage of neuronal substrates (Tau, APP, Huntingtin, DJ-1)Induces axonal regeneration, promotes axonal outgrowth, increases RGC survival tocris.com
Inflammation / Immune ResponseRegulation of alternative macrophage activation (AAMs)Suppresses arginase-1 and IL-10 expression/activation nih.gov
Chronic PainImplicated in inflammatory pain pathwaysEffectively relieves inflammatory pain, reduces mechanical allodynia and heat hyperalgesia
Apoptosis (general)Executioner caspase, essential for lamin A cleavagePrevents apoptosis, alleviates drug-induced DNA fragmentation and cell apoptosis, prevents lamin A cleavage transcriptionfactor.orgcephamls.com

Q & A

Q. What is the molecular mechanism of Z-VEID-FMK in caspase-6 inhibition, and how does it influence experimental outcomes?

this compound is a synthetic, cell-permeable peptide that irreversibly inhibits caspase-6 by covalently binding to its active site via a fluoromethyl ketone (FMK) group. Its sequence (VEID) mimics the caspase-6 cleavage site, allowing competitive inhibition. This specificity reduces apoptosis in models where caspase-6 activation is critical, such as glucotoxicity-induced β-cell death . Methodologically, researchers should validate inhibition efficacy using caspase activity assays (e.g., fluorogenic substrates) and confirm via Western blotting for caspase-6 cleavage (e.g., detection of procaspase-6 vs. active fragments) .

Q. How should this compound concentrations be optimized for in vitro studies?

Typical working concentrations range from 1–100 µM, depending on cell type and apoptotic stimulus. For example:

  • HepG2 cells : 100 nM this compound effectively blocked caspase-6 activity in ZBP-89/5-FU-induced apoptosis .
  • INS-1 832/13 β-cells : 3 µM this compound attenuated high glucose-induced caspase-6 activation and lamin A degradation . A dose-response curve (e.g., 0.1–50 µM) with viability assays (MTT/ATP) is recommended to balance efficacy and cytotoxicity .

Q. What controls are essential when using this compound to ensure data validity?

  • Negative controls : Untreated cells and vehicle (e.g., DMSO)-exposed cells.
  • Positive controls : Cells treated with a known caspase-6 activator (e.g., staurosporine).
  • Specificity controls : Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) or inhibitors of related caspases (e.g., Z-DEVD-FMK for caspase-3) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data where this compound appears to activate caspase-6 under low-glucose conditions?

In INS-1 832/13 β-cells, this compound caused a modest but non-significant increase in caspase-6 activity under low glucose (2.5 mM) . This paradoxical effect may arise from:

  • Compensatory caspase crosstalk : Inhibition of caspase-6 might trigger feedback activation of upstream caspases (e.g., caspase-3).
  • Context-dependent signaling : Low glucose may prime cells for alternative apoptotic pathways. To address this, combine this compound with caspase-3 inhibitors (e.g., Z-DEVD-FMK) and perform time-course experiments to map activation kinetics .

Q. What proteomic approaches can identify novel caspase-6 substrates in this compound-treated models?

  • 2D-DIGE/MS : Resolve protein lysates from this compound-treated vs. untreated apoptotic cells to detect cleavage fragments.
  • In vitro cleavage assays : Incubate candidate proteins (e.g., CLK3, ADH4, MDH1) with recombinant caspase-6 ± this compound to confirm direct substrate relationships .
  • SILAC labeling : Quantify temporal changes in substrate processing during apoptosis inhibition .

Q. How does this compound’s inhibition of caspase-6 intersect with non-apoptotic pathways, such as viral replication?

In Venezuelan equine encephalitis virus (VEEV) studies, this compound (0.5 µM) reduced viral replication by 50%, independent of apoptosis. This suggests caspase-6 may regulate viral protein processing or host-pathogen interactions. Researchers should pair this compound with viral titer assays (plaque assays) and host protein interaction screens (e.g., co-IP for viral NS3-caspase-6 complexes) .

Methodological Best Practices

Q. How should this compound be stored and handled to maintain stability?

  • Storage : Aliquot and store at -20°C in anhydrous DMSO (10 mM stock) to prevent freeze-thaw degradation .
  • Handling : Centrifuge vials before use to concentrate liquid, and avoid prolonged light exposure .

Q. What statistical approaches are critical for interpreting this compound dose-response data?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • SEM normalization : Normalize caspase activity data to β-actin or total protein to control for loading variability .
  • Multiple comparisons correction : Use ANOVA with Tukey’s post-hoc test for multi-group studies .

Tables for Key Experimental Parameters

Parameter Recommended Range Key References
Working concentration0.1–100 µM
Incubation time1–48 hours
SolventDMSO (<0.1% final)
Validation assayWestern blot (cleaved caspase-6)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.